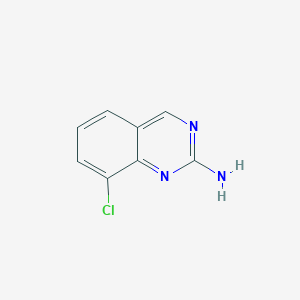
8-Chloroquinazolin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
Research has been conducted on the synthesis of new quinazolinone derivatives with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . They are considered as an important pharmacophore .
Chemical Reactions Analysis
The Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines has been reported . Kinetics-based mechanistic analysis and rational design have led to the development of two biarylphosphine ligands that allow the transformation to proceed with excellent efficiency .
Physical And Chemical Properties Analysis
8-Chloroquinazolin-2-amine is a colorless solid with a molecular weight of 181.61 g/mol and a melting point of 199-201°C.
Applications De Recherche Scientifique
Chemoselective Amination
The chemoselectivity in the amination of chloroquinazolines, including 8-Chloroquinazolin-2-amine, has been explored. Shen et al. (2010) studied the selective amination with cyclic secondary amino groups under specific conditions, highlighting the compound's utility in chemical synthesis (Shen et al., 2010).
Antibacterial Properties
Research by Al-Hiari et al. (2007) on 8-nitrofluoroquinolone derivatives, related to 8-Chloroquinazolin-2-amine, revealed interesting antibacterial activities against various bacterial strains, indicating potential applications in antimicrobial treatments (Al-Hiari et al., 2007).
Applications in Cell Physiology
A study by Asad et al. (2017) linked tertiary amines to photoremovable protecting groups for photoactivation in cell physiology studies, demonstrating the utility of 8-Chloroquinazolin-2-amine derivatives in biological research (Asad et al., 2017).
Synthesis of Quinazoline Derivatives
El-Badry et al. (2016) explored the synthesis of various quinazoline derivatives, including those derived from chloroquinazoline, indicating the compound's relevance in creating new chemical entities (El-Badry et al., 2016).
Anticancer Agent Development
Sirisoma et al. (2009) identified quinazoline derivatives as potent apoptosis inducers and potential anticancer agents, suggesting the significance of 8-Chloroquinazolin-2-amine in medicinal chemistry (Sirisoma et al., 2009).
Novel Synthesis Methods
Staderini et al. (2013) developed a new, green route for the amination of π-deficient nitrogen heterocycles, such as 8-Chloroquinazolin-2-amine, under microwave irradiation. This method emphasizes the compound's role in efficient and environmentally friendly synthetic processes (Staderini et al., 2013).
Cytotoxicity and Anticancer Properties
Liu et al. (2007) evaluated the anticancer properties of 4-aminoquinazoline derivatives, illustrating the therapeutic potential of compounds related to 8-Chloroquinazolin-2-amine (Liu et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVPZLGZIYQHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671904 | |
| Record name | 8-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazolin-2-amine | |
CAS RN |
1185113-73-8 | |
| Record name | 8-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



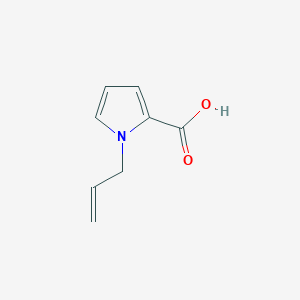
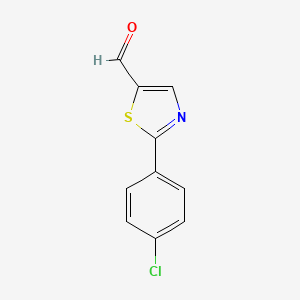

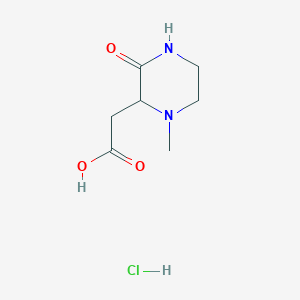


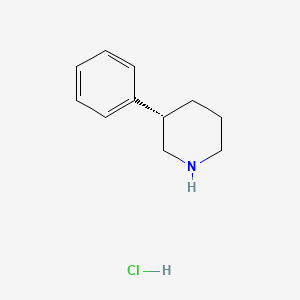

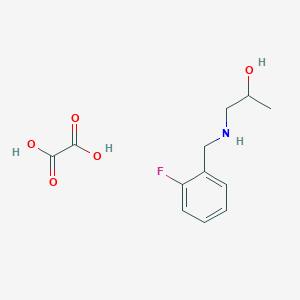
![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
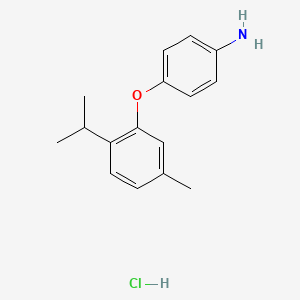
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)